Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
“Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a cyclopentyl group, a fluorophenyl group, and a thiazepane ring, which is a seven-membered ring containing one nitrogen and one sulfur atom . The molecule also contains a carboxylate group and two oxygen atoms attached to the thiazepane ring, forming a 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the seven-membered thiazepane ring, with the fluorophenyl and cyclopentyl groups attached. The carboxylate group and the 1,1-dioxide would also be key features of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several factors, including the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating cyclopentyl group, and the polar carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the polar carboxylate group, the size and shape of the molecule, and the specific arrangement of its atoms would all play a role .Scientific Research Applications
Novel Antianxiety Agents
Research on compounds like Ethyl 8-fluoro-6-(4-nitrophenyl)- and ethyl 8-fluoro-6-(3-nitrophenyl)-4 H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate highlights their potential as central benzodiazepine receptor ligands. These compounds showed high affinity for bovine and human CBRs, with particular interest in their partial agonist profile and their utility in animal models of anxiety without typical benzodiazepine side effects (Anzini et al., 2008).
A1 Adenosine Receptor Antagonism
Tritium-labelled compounds, such as 8-cyclopentyl-3-(3-fluoropropyl)-1-[2,3-3H]propylxanthine ([3H]CPFPX), have been synthesized as potent and selective antagonists for the A1 adenosine receptor. This work underlines the importance of such compounds in exploring receptor binding and function, offering potential pathways for therapeutic application (Holschbach et al., 2003).
Antibacterial Activity
A series on fluoronaphthyridines, including compounds with cycloalkylamino groups, demonstrated promising in vitro and in vivo antibacterial activities. This research indicates potential applications in developing new therapeutic agents against bacterial infections (Bouzard et al., 1992).
Molecular Structure Analysis
Studies on compounds like 5-Cyclopentyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran have contributed to our understanding of molecular structures through crystallography, revealing interactions that could inform drug design and molecular engineering (Seo et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAFUDPTRWXOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide |
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